

3-Methyl-5-nitrobenzonitrile: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 3-Methyl-5-nitrobenzonitrile

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Shanghai, China – December 30, 2025 – **3-Methyl-5-nitrobenzonitrile**, a specialized aromatic compound, is gaining significant traction as a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, offers a versatile platform for the construction of diverse molecular architectures, including novel kinase inhibitors for targeted cancer therapy.

Physicochemical Properties

3-Methyl-5-nitrobenzonitrile is a solid at room temperature with a molecular formula of $C_8H_6N_2O_2$ and a molecular weight of 162.15 g/mol. [1] A comprehensive summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference
CAS Number	124289-22-1	[1]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[1]
Molecular Weight	162.15 g/mol	[1]
Appearance	Solid	
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	

Spectroscopic Characterization

While specific spectroscopic data for **3-Methyl-5-nitrobenzonitrile** is not readily available in public databases, analysis of closely related compounds such as 3-nitrobenzonitrile and various methylbenzonitriles allows for the prediction of its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing nature of the nitro and nitrile groups will influence the chemical shifts of the aromatic protons, causing them to appear at lower field.
- ¹³C NMR:** The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the methyl carbon, and the nitrile carbon. The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show strong, characteristic absorption bands for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹, and for the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.[2]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the

nitro and nitrile groups.

Utility in Organic Synthesis

The strategic placement of the nitrile, nitro, and methyl groups on the aromatic ring makes **3-Methyl-5-nitrobenzonitrile** a highly valuable intermediate for a variety of chemical transformations.

Key Reactions and Experimental Protocols

1. Reduction of the Nitro Group to an Amine:

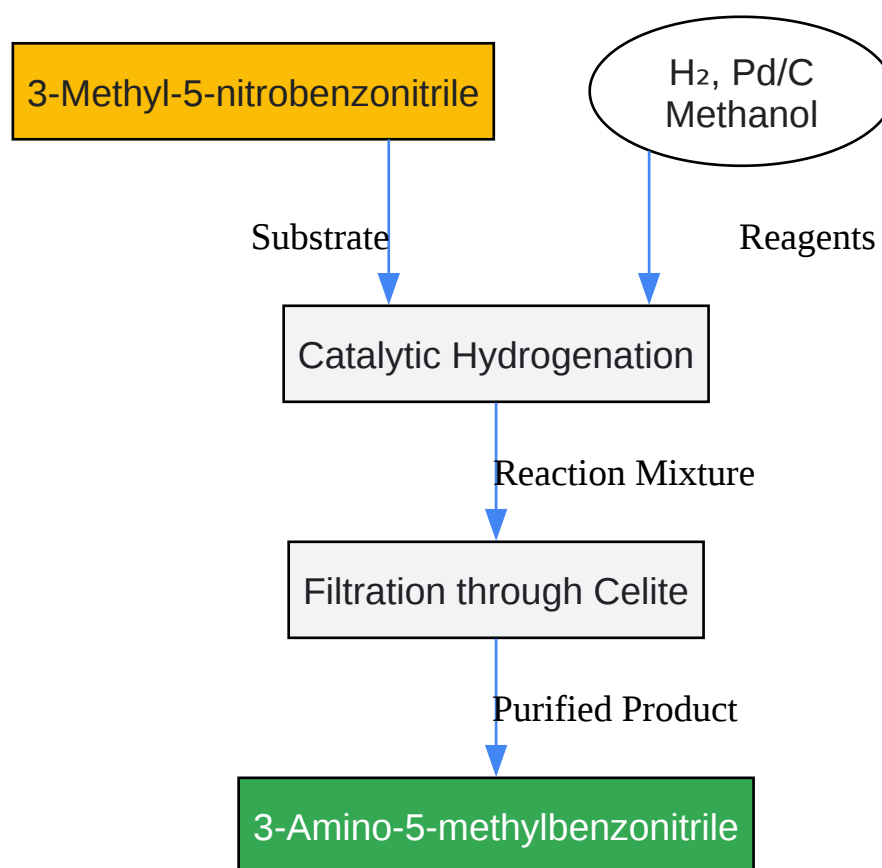
A pivotal reaction of **3-Methyl-5-nitrobenzonitrile** is the selective reduction of the nitro group to form 3-amino-5-methylbenzonitrile. This transformation unlocks a crucial synthetic handle for further functionalization, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

Experimental Protocol: Catalytic Hydrogenation

- Materials: **3-Methyl-5-nitrobenzonitrile**, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
- Procedure:
 - In a suitable hydrogenation vessel, dissolve **3-Methyl-5-nitrobenzonitrile** (1.0 eq) in methanol.
 - Carefully add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
 - Seal the vessel and purge with hydrogen gas.
 - Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
- Wash the celite pad with methanol.
- Concentrate the filtrate under reduced pressure to yield 3-amino-5-methylbenzonitrile.
- The crude product can be purified by recrystallization or column chromatography if necessary.

Logical Workflow for the Reduction of **3-Methyl-5-nitrobenzonitrile**:



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*Reduction of **3-Methyl-5-nitrobenzonitrile** to 3-Amino-5-methylbenzonitrile.*

Synthesis of Kinase Inhibitors

The resulting 3-amino-5-methylbenzonitrile is a key precursor in the synthesis of various kinase inhibitors. The amino group can be readily acylated or coupled with other aromatic systems to construct the core scaffolds of these targeted therapeutic agents.

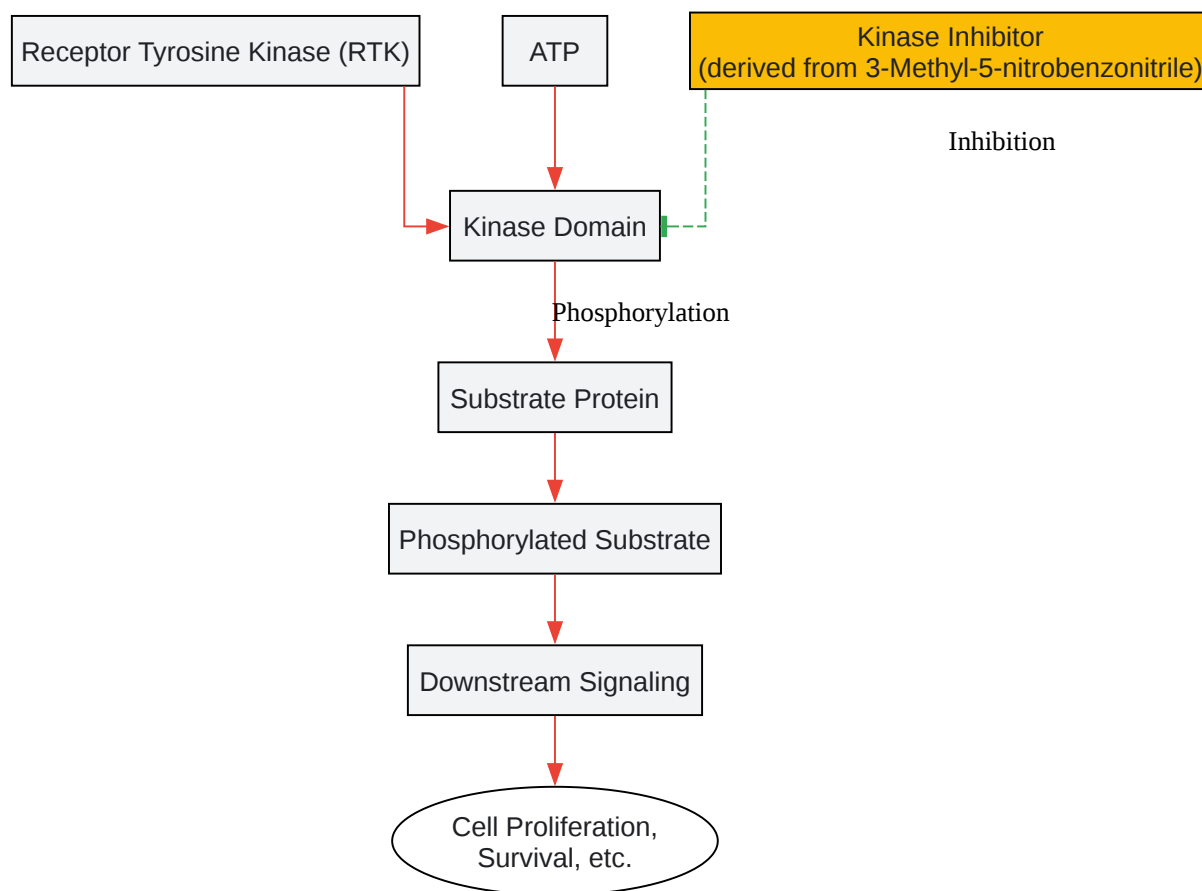
Hypothetical Synthesis of a Kinase Inhibitor Intermediate:

The amino group of 3-amino-5-methylbenzonitrile can be acylated with a suitable acyl chloride, such as 4-(chloromethyl)benzoyl chloride, to form an amide linkage. This intermediate can then be further elaborated to generate a final kinase inhibitor molecule.

Experimental Protocol: Amide Coupling

- Materials: 3-Amino-5-methylbenzonitrile, 4-(Chloromethyl)benzoyl chloride, Triethylamine, Dichloromethane.
- Procedure:
 - Dissolve 3-amino-5-methylbenzonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.1 eq) in dichloromethane.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
 - Wash the reaction mixture with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to obtain the desired amide intermediate.

Signaling Pathway Inhibition by Kinase Inhibitors:



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General mechanism of kinase inhibition.

Conclusion

3-Methyl-5-nitrobenzonitrile is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other advanced materials. The development of efficient and selective reactions utilizing this building

block continues to be an active area of research, promising new and innovative applications in the future.

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References

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